molecular formula C7H13CuO2 B14620045 copper(1+);3,3-diethoxyprop-1-ene CAS No. 57428-12-3

copper(1+);3,3-diethoxyprop-1-ene

Cat. No.: B14620045
CAS No.: 57428-12-3
M. Wt: 192.72 g/mol
InChI Key: USQIJAIGXSSLPW-UHFFFAOYSA-N
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Description

Copper(1+);3,3-diethoxyprop-1-ene is an organometallic compound that combines copper in its +1 oxidation state with 3,3-diethoxyprop-1-ene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);3,3-diethoxyprop-1-ene typically involves the reaction of copper(I) salts with 3,3-diethoxyprop-1-ene under controlled conditions. One common method is to react copper(I) chloride with 3,3-diethoxyprop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF), at room temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);3,3-diethoxyprop-1-ene can undergo various types of chemical reactions, including:

    Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.

    Reduction: The compound can participate in reduction reactions, where the copper(I) ion is reduced to metallic copper.

    Substitution: The 3,3-diethoxyprop-1-ene ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.

Major Products Formed

    Oxidation: Copper(II) complexes or copper oxides.

    Reduction: Metallic copper or copper nanoparticles.

    Substitution: New copper(I) complexes with different ligands.

Scientific Research Applications

Copper(1+);3,3-diethoxyprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.

    Biology: The compound can be employed in studies of copper metabolism and its role in biological systems.

    Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of copper(1+);3,3-diethoxyprop-1-ene involves the interaction of the copper(I) ion with various molecular targets. In catalytic processes, the copper(I) ion can facilitate electron transfer reactions, activate substrates, and stabilize reaction intermediates. The 3,3-diethoxyprop-1-ene ligand can influence the reactivity and selectivity of the copper center by modulating its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    Copper(I) chloride (CuCl): A simple copper(I) salt used in various chemical reactions.

    Copper(I) acetylacetonate (Cu(acac)): A copper(I) complex with acetylacetonate ligands, used as a catalyst in organic synthesis.

    Copper(I) iodide (CuI): Another copper(I) salt with applications in organic synthesis and materials science.

Uniqueness

Copper(1+);3,3-diethoxyprop-1-ene is unique due to the presence of the 3,3-diethoxyprop-1-ene ligand, which imparts distinct chemical properties and reactivity. This ligand can enhance the solubility and stability of the copper(I) complex, making it suitable for specific applications that other copper(I) compounds may not be able to achieve.

Properties

CAS No.

57428-12-3

Molecular Formula

C7H13CuO2

Molecular Weight

192.72 g/mol

IUPAC Name

copper(1+);3,3-diethoxyprop-1-ene

InChI

InChI=1S/C7H13O2.Cu/c1-4-7(8-5-2)9-6-3;/h7H,1,5-6H2,2-3H3;/q-1;+1

InChI Key

USQIJAIGXSSLPW-UHFFFAOYSA-N

Canonical SMILES

CCOC([C-]=C)OCC.[Cu+]

Origin of Product

United States

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